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Introduction to Estragole and Its Toxicological
Significance

Estragole (1-allyl-4-methoxybenzene) is a natural allylic phenylpropene found in essential oils of various
herbs and spices including basil (20-89%), bitter fennel (3.5-12%), and tarragon (60-75%) [1]. Human
exposure occurs primarily through dietary consumption and herbal medicines, with estimated daily intake
ranging between 0.5-5 mg per person [1]. Fennel tea infusions have been reported to contain estragole
concentrations of 0.05-4.64 mg/L. (0.34-31.3 pM) [1]. The genotoxic and carcinogenic potential of
estragole has been demonstrated in rodent studies, leading to regulatory scrutiny by agencies including the
European Medicines Agency (EMA) and the Scientific Committee on Food (SCF), which classified

estragole as genotoxic and carcinogenic [1].

The hepatocarcinogenicity of estragole in rodents has been well-established through multiple studies
employing oral, intraperitoneal, or subcutaneous administration [2]. The 1’-hydroxy metabolites have been
identified as stronger hepatocarcinogens than the parent compound, with DNA adduct formation recognized
as a key initiating event in the carcinogenic process [2]. Recent research has focused on quantifying the
concentration-response relationships and identifying potential threshold effects for DNA adduct

formation and subsequent genotoxic outcomes in human-relevant models [3] [1].
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Metabolic Activation and Genotoxicity Mechanisms

Metabolic Pathways

Estragole undergoes complex metabolism in the liver, with competing pathways of metabolic activation

and detoxification that determine its toxicological outcomes:

e Activation Pathway: The primary metabolic activation pathway involves CYP1A2-mediated 1'-
hydroxylation to form the proximate carcinogen 1'-hydroxyestragole (1'OH-ES) [1]. This metabolite
is further conjugated by sulfotransferases (SULT1A1 and SULT1C2) to form the highly reactive 1'-
sulfooxyestragole, which spontaneously decomposes to a reactive carbenium ion [1]. This
electrophile attacks nucleophilic centers in DNA, primarily forming E3'-N2-dG and E3'-N6-dA
adducts [1].

e Detoxification Pathways: The major detoxification pathway involves O-demethylation, with
subsequent glucuronidation or glutathione conjugation promoting urinary excretion [1]. Additionally,
epoxidation of the allylic side chain represents a minor pathway that typically results in detoxification

via epoxide hydrolases or glutathione conjugation [1].

Table 1: Major Estragole Metabolites and Their Roles in Toxicity

Metabolite Forming Enzyme  Biological Activity = Primary Fate

1'-Hydroxyestragole CYP1A2, CYP2A6 Proximate Further activation or
carcinogen detoxification

1'-Sulfooxyestragole SULT1A1, Ultimate carcinogen  DNA adduct formation

SULT1C2

Demethylated Cytochrome P450  Detoxification Glucuronidation/excretion

metabolites

Epoxide metabolites Cytochrome P450  Potential GSH conjugation/hydrolysis
genotoxicity
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DNA Adduct Formation

The reactive carbenium ion generated from 1'-sulfooxyestragole preferentially attacks purine bases in

DNA, forming covalent adducts that can lead to mutations during cell division if not repaired [4]. The

major DNA adducts identified include:

¢ N2-(estragol-1'-yl)-2’-deoxyguanosine (E1'-N>-dG)

e N2-(trans-isoestragol-3'-yl)-2’-deoxyguanosine (trans-iE3'-N2-dG)
¢ N2-(cis-isoestragol-3'-yl)-2'-deoxyguanosine (cis-iE3'-N2-dG)

¢ Né-(isoestragol-3'-yl)-2’-deoxyadenosine (iE3'-N6-dA)

e CB8-(isoestragol-3'-yl)-2’-deoxyguanosine (C8iE3'-dG) [5]

Among these, trans-iE3'-N2-dG has been identified as the major adduct formed in incubations of 1'-
hydroxyestragole with hepatic S9 fractions from human, rat, and mouse systems, as well as in livers of

rodents treated with estragole [5].
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Figure 1: Estragole Metabolic Activation and Detoxification Pathways. The diagram illustrates the
competing metabolic pathways that determine estragole's genotoxic potential, highlighting CYP1A2 and
SULTI1AI as key enzymes in bioactivation.

Quantitative Genotoxicity Assessment

DNA Adduct Formation in Human Liver Models

Recent advances in molecular dosimetry have enabled quantitative assessment of DNA adduct formation
and its relationship to downstream genotoxic effects. Studies using human HepG2 hepatoma cells and
primary human hepatocytes (PHH) have provided critical insights into the concentration-response

relationships for estragole-induced genotoxicity:

e In HepG2-CYP1A2 cells (engineered to express the key bioactivation enzyme CYP1A2), treatment
with estragole (0-2 mM) resulted in concentration-dependent formation of E3'-N2-dG adducts [3]
[1]. Notably, 1'-hydroxyestragole produced 10-50-fold higher DNA adduct levels compared to

equimolar concentrations of the parent compound estragole [3] [1].

e Benchmark Concentration (BMC) modeling revealed that the BMC for DNA adduct formation was
12-17-fold lower than the BMC for clastogenicity (chromosome breakage), indicating that a

substantial accumulation of DNA damage must occur before chromosomal effects manifest [3] [1].

e Studies in primary rat hepatocytes (PRH) demonstrated maximum E3'-N2-dG adduct formation at 6
hours post-exposure, followed by a gradual decrease over 48 hours, suggesting active DNA repair
mechanisms [1]. Modeling of this data indicated a practical threshold for DNA adduct formation at

approximately 0.5 pM estragole [1].

Table 2: Concentration-Dependent Genotoxic Effects of Estragole and 1'-Hydroxyestragole in Human Liver

Cells
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. BMCIEffective Adverse
Compound Cell Model Endpoint .
Concentration Outcome
Estragole HepG2-CYP1A2 DNA adduct Not specified E3'-N2-dG
formation adducts
Estragole HepG2-CYP1A2 Clastogenicity >1 mM Micronucleus
formation
1'-OH- HepG2 DNA adduct Not specified 10-50x% higher vs.
Estragole formation ES
1'-OH- HepG2 Clastogenicity >25 uM Micronucleus
Estragole formation
1'-OH- Primary Human Cytotoxicity Not specified Reduced viability
Estragole Hepatocytes
Estragole Primary Rat DNA adduct Threshold ~0.5 pM E3'-N2-dG
Hepatocytes formation adducts

Threshold Concepts and Dose-Response Relationships

The thresholded response for estragole genotoxicity represents a crucial concept in risk assessment.

Research indicates that a critical level of DNA adducts must accumulate before triggering clastogenicity

and cytotoxicity [3]. This practical threshold arises from the balance between:

¢ Metabolic activation capacity (CYP1A2 and SULT expression levels)
¢ DNA repair efficiency (nucleotide excision repair and other pathways)
¢ Cellular detoxification mechanisms (conjugation and excretion)

Molecular dosimetry studies confirm that DNA adduct levels required to trigger chromosomal damage are

unlikely to be achieved under normal human exposure scenarios from dietary sources or phytomedicines [3]

[1]. The BMC modeling approach provides a scientifically robust foundation for establishing points of

departure for risk assessment, demonstrating distinct concentration ranges for initial DNA adduct formation

versus subsequent malignant transformation [3].
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Analytical Methodologies for DNA Adduct Detection

Mass Spectrometry-Based Approaches

State-of-the-art DNA adduct quantification relies heavily on advanced mass spectrometry techniques that

offer high sensitivity and specificity:

e Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-
MS/MS): This represents the current gold standard for DNA adduct quantification, capable of
detecting adducts at levels as low as 1.5 adducts per 10° nucleotides [4]. The methodology typically
involves DNA isolation, enzymatic hydrolysis to nucleosides, solid-phase extraction cleanup, and LC-

MS/MS analysis with stable isotope-labeled internal standards for precise quantification [4] [6].

¢ DNA Adductomics: Emerging untargeted approaches aim to comprehensively screen for multiple
DNA adducts simultaneously. The wSIM-City software platform enables processing of data acquired
through wide selected ion monitoring with gas-phase fractionation (GPF) coupled to wide MS?
fragmentation, facilitating detection of both known and unknown DNA adducts that exhibit the

characteristic neutral loss of 2'-deoxyribose (dR) during fragmentation [4].

e 32P-Postlabeling: While historically important for DNA adduct detection, this method has largely
been superseded by MS-based approaches due to limitations in chemical specificity and the

requirement for radioactive materials [4] [6].

Experimental Protocols for DNA Adduct Analysis

Protocol 1: DNA Isolation and Hydrolysis

¢ DNA Extraction: Isolate DNA from cells or tissues using phenol-chloroform extraction or commercial
kits with RNase treatment to remove RNA contamination [5].

¢ Quality Assessment: Assess DNA purity by UV spectrophotometry (A260/A280 ratio ~1.8) and
guantify using fluorometric methods [5].

e Enzymatic Hydrolysis: Digest DNA to nucleosides using a cocktail of nucleases including DNase |,
phosphodiesterase, and alkaline phosphatase in appropriate buffers [5] [6].

¢ Internal Standard Addition: Include stable isotope-labeled adduct standards (e.g., 1°*Ns-labeled E3'-
N2-dG) during hydrolysis to correct for analytical variability [5].
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Protocol 2: LC-MS/MS Analysis of E3'-N?-dG Adducts

e Chromatography: Utilize reversed-phase C18 columns with gradient elution using methanol/water
with ammonium formate buffers [5].

¢ Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode with electrospray
ionization in positive mode [5].

¢ MRM Transitions: Monitor specific transitions for E3'-N2-dG (m/z 420 - 304) and its internal standard
(m/z 425 - 309) [5].

¢ Quantification: Generate calibration curves using authentic standards spanning 0.1-100 fmol on-
column with linear response typically observed [5].

Protocol 3: DNA Adductomics Using wSIM/MS2

e Data Acquisition: Employ data-independent acquisition with wide isolation windows (e.g., m/z 30-40)
and gas-phase fractionation to enhance sensitivity [4].
¢ Neutral Loss Triggering: Configure instruments to trigger MS? scans based on neutral loss of 2'-

deoxyribose (116.047 Da) [4].

e Data Processing: Process raw data using wSIM-City software to extract chromatographic features
exhibiting the neutral loss signature [4].

¢ Adduct Identification: Combine retention time, accurate mass, and fragmentation pattern matching
against reference standards or databases [4].
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Figure 2: Workflow for DNA Adduct Analysis. The diagram outlines core methodological approaches for

targeted quantification and untargeted adductomics analysis of estragole-DNA adducts.

Risk Assessment and Human Relevance

Contextualizing Human Exposure and Risk

The genotoxic potential of estragole must be interpreted within the context of realistic human exposure

scenarios:

e Dietary Exposure: Typical daily intake of estragole ranges from 0.5-5 mg per person, primarily from
basil, fennel, and other culinary herbs [1]. Even high consumers of these foods would have internal
exposures substantially below concentrations required for DNA adduct-triggered clastogenicity

observed in vitro [3] [1].

e Physiologically-Based Pharmacokinetic (PBPK) Modeling: Studies incorporating human
physiological parameters and metabolic rates suggest that dietary exposure levels are unlikely to

produce hepatic concentrations sufficient to exceed the practical threshold for DNA adduct formation

[1].

e Species Differences: Humans demonstrate lower expression of SULT1A1 in liver compared to
rodents, potentially reducing formation of the ultimate carcinogenic metabolite [1]. Additionally,
competing detoxification pathways may be more efficient in humans, further reducing DNA adduct

formation at low exposure levels.

Novel Mechanisms and Additional Considerations

Recent research has revealed that estragole can activate PPAR«a signaling pathways, similar to clofibrate
and other peroxisome proliferators [2]. This nongenotoxic mechanism may contribute to

hepatocarcinogenicity through:
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e CYP4A Induction: Upregulation of Cyp4al0, Cyp4al4, and Cyp4a3l genes [2]
e Peroxisome Proliferation: Increased liver weight and peroxisome biogenesis [2]
o Altered Transporters: Modification of Slc27al and other transporters regulated by PPARa [2]

This dual mechanism (genotoxic DNA adduct formation and nongenotoxic PPAR«a activation) complicates
risk assessment but may explain species differences in hepatocarcinogenic response, as humans are less

sensitive to peroxisome proliferators than rodents.

Conclusion and Future Directions

The genotoxicity of estragole proceeds through a well-characterized metabolic activation pathway resulting
in specific DNA adducts, particularly E3'-N2-dG. Advanced mass spectrometry methodologies now enable
precise quantification of these molecular lesions at biologically relevant concentrations. Critical to risk
assessment is the establishment of practical thresholds for DNA adduct formation and subsequent

chromosomal damage, which appear unlikely to be exceeded under normal human exposure scenarios.

Future research directions should focus on:

e Advanced sequencing technologies like nanopore sequencing that may enable simultaneous
guantitation and mapping of DNA adducts across the genome [6]

¢ Interindividual variability in metabolic activation and detoxification capacities using population-
based in vitro models

¢ Integration of genomic and epigenomic analyses to provide comprehensive understanding of
estragole's carcinogenic mode of action
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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